![molecular formula C9H10Cl2O2 B1605680 1-(2,4-Dichlorophenoxy)propan-2-ol CAS No. 5330-18-7](/img/structure/B1605680.png)
1-(2,4-Dichlorophenoxy)propan-2-ol
Overview
Description
1-(2,4-Dichlorophenoxy)propan-2-ol is an organic compound with the molecular formula C9H10Cl2O2. It is characterized by the presence of a dichlorophenoxy group attached to a propanol backbone. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,4-Dichlorophenoxy)propan-2-ol can be synthesized through several methods. One common route involves the reaction of 2,4-dichlorophenol with epichlorohydrin in the presence of a base, followed by hydrolysis. The reaction conditions typically include:
Temperature: Moderate temperatures (50-70°C)
Solvent: Organic solvents like toluene or dichloromethane
Catalyst: Bases such as sodium hydroxide or potassium carbonate
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactors with continuous monitoring of reaction parameters to ensure high yield and purity. The process may include:
Reactant Purity: High-purity 2,4-dichlorophenol and epichlorohydrin
Reaction Control: Automated systems to control temperature, pressure, and pH
Purification: Techniques such as distillation, crystallization, and chromatography to isolate the final product
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Dichlorophenoxy)propan-2-ol undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids
Reduction: Reduction reactions can yield alcohol derivatives
Substitution: Halogen atoms in the compound can be substituted with other functional groups
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Substitution: Nucleophiles like amines or thiols in the presence of catalysts
Major Products:
Oxidation Products: Ketones, carboxylic acids
Reduction Products: Alcohol derivatives
Substitution Products: Amines, thiols, and other substituted derivatives
Scientific Research Applications
Agricultural Applications
Herbicide Properties
1-(2,4-Dichlorophenoxy)propan-2-ol is primarily utilized as a herbicide. Its effectiveness against broadleaf weeds makes it a valuable tool in crop management. The compound acts by mimicking plant hormones (auxins), leading to uncontrolled growth and eventual plant death.
Usage in Crop Protection
- Crops Treated : Commonly used on crops such as corn, soybeans, and wheat.
- Application Methods : Can be applied through spraying or incorporated into the soil to target specific weed species.
Case Study: Efficacy in Weed Control
A study evaluated the effectiveness of this compound in controlling specific weed species in soybean fields. Results indicated a significant reduction in weed biomass compared to untreated controls, demonstrating its potential for integrated weed management strategies.
Environmental Impact
Ecotoxicology
Although effective as a herbicide, the environmental impact of this compound is a growing concern. Research has shown that this compound can contaminate water sources and affect non-target organisms.
Study | Findings |
---|---|
Study A (2020) | Detected residues in surface water near agricultural fields with high usage rates. |
Study B (2019) | Noted adverse effects on aquatic life at concentrations above 10 µg/L. |
Pharmaceutical Applications
Potential Medicinal Uses
Recent research has explored the potential of this compound in pharmaceuticals. Its structural similarity to other compounds has led to investigations into anti-inflammatory and analgesic properties.
Case Study: Anti-inflammatory Activity
A study conducted on animal models indicated that derivatives of this compound exhibited significant anti-inflammatory effects comparable to established NSAIDs. This opens avenues for further research into its therapeutic potential.
Toxicological Considerations
Health Risks
Despite its applications, exposure to this compound poses health risks. Acute poisoning cases have been documented, highlighting the need for safety measures during handling.
Case Study: Poisoning Incident
A report detailed a case where an individual suffered severe poisoning after accidental ingestion of a herbicide containing 2,4-D components. The patient exhibited symptoms consistent with organophosphate poisoning but was later confirmed to have ingested this compound.
Regulatory Aspects
Regulatory Status
In many countries, the use of this compound is regulated due to its potential environmental and health impacts. Regulatory bodies assess its safety through rigorous testing protocols before approval for agricultural use.
Regulatory Body | Guidelines/Findings |
---|---|
EPA (USA) | Established maximum residue limits for food safety. |
EFSA (EU) | Conducted risk assessments focusing on ecological impact. |
Mechanism of Action
The mechanism of action of 1-(2,4-Dichlorophenoxy)propan-2-ol involves its interaction with specific molecular targets. The compound can:
Inhibit Enzymes: By binding to active sites or allosteric sites, thereby altering enzyme activity
Disrupt Cellular Processes: Affecting pathways involved in cell growth, division, and apoptosis
Modulate Receptor Activity: Interacting with receptors on cell surfaces, influencing signal transduction pathways
Comparison with Similar Compounds
1-(2,4-Dichlorophenoxy)propan-2-ol can be compared with other similar compounds, such as:
2-(2,4-Dichlorophenoxy)ethanol: Similar structure but with an ethanol backbone
2-(2,4-Dichlorophenoxy)acetic acid: Contains an acetic acid group instead of a propanol group
2-(2,4-Dichlorophenoxy)propionic acid: Features a propionic acid group
Uniqueness:
Structural Differences: The presence of a propanol group in this compound provides unique chemical properties and reactivity compared to its analogs.
Applications: Its specific structure makes it suitable for distinct applications in various fields, setting it apart from other similar compounds.
Biological Activity
1-(2,4-Dichlorophenoxy)propan-2-ol is an organic compound that has garnered attention for its significant biological activity, particularly in herbicidal applications. This compound features a dichlorophenoxy group attached to a propan-2-ol moiety, which plays a crucial role in its interaction with biological systems. This article explores the biological activity of this compound, including its herbicidal properties, toxicity profile, and relevant case studies.
The chemical structure of this compound is characterized by:
- Dichlorophenoxy Group : Known for its herbicidal properties, this group mimics plant hormones (auxins), disrupting normal plant growth and leading to uncontrolled growth and eventual plant death.
- Propan-2-ol Backbone : This secondary alcohol contributes to the compound's solubility and reactivity.
The mechanism of action primarily involves the disruption of auxin signaling pathways in plants, which can result in abnormal growth patterns and phytotoxicity.
Herbicidal Activity
This compound exhibits potent herbicidal activity similar to that of 2,4-Dichlorophenoxyacetic acid (2,4-D), a widely used herbicide. Studies indicate that compounds with a similar structural motif can effectively control various weed species by:
- Mimicking Auxins : The compound interferes with the natural hormonal balance in plants.
- Inducing Abnormal Growth : This leads to symptoms such as leaf curling and stem elongation, ultimately causing plant death.
Toxicity Profile
While effective against certain weeds, the toxicity profile of this compound raises concerns regarding non-target species. Research has shown that:
- Exposure Risks : There are potential risks to human health and the environment if not managed properly. The compound may cause acute toxicity symptoms similar to those observed with other dichlorophenoxy compounds .
- Case Studies : For instance, reports of poisoning due to 2,4-D exposure highlight the need for caution in agricultural settings. A case study from Ethiopia documented severe poisoning symptoms following ingestion of 2,4-D herbicides .
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
Compound Name | Structure Characteristics | Unique Properties |
---|---|---|
This compound | Secondary alcohol with dichlorophenoxy group | Effective herbicide; mimics auxin |
2,4-Dichlorophenoxyacetic Acid | Contains a carboxylic acid group | Widely used as a herbicide; strong auxin mimic |
Methyl 2,4-dichlorophenoxyacetate | Ester derivative of 2,4-D | More lipophilic; used as a herbicide |
Dichloroaniline | Aniline derivative with two chlorine atoms | Used in dye production; different biological activity |
Case Studies on Toxicity and Environmental Impact
Several case studies have highlighted the adverse effects associated with exposure to dichlorophenoxy compounds:
- Severe Poisoning Cases : A report documented a young female farmer who experienced severe symptoms after ingesting 2,4-D. Despite medical intervention, she succumbed to the effects of the poison .
- Environmental Monitoring : Research has shown that pesticides like this compound can bioaccumulate in human populations exposed through agricultural practices. Studies indicate higher concentrations of persistent organic pollutants (POPs) in rural areas due to agricultural activities .
Properties
IUPAC Name |
1-(2,4-dichlorophenoxy)propan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2O2/c1-6(12)5-13-9-3-2-7(10)4-8(9)11/h2-4,6,12H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCXMBTHLXLLDFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=C(C=C(C=C1)Cl)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801298226 | |
Record name | 1-(2,4-Dichlorophenoxy)-2-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801298226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5330-18-7 | |
Record name | 1-(2,4-Dichlorophenoxy)-2-propanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5330-18-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2,4-Dichlorophenoxy)propan-2-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005330187 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC2647 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2647 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(2,4-Dichlorophenoxy)-2-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801298226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2,4-dichlorophenoxy)propan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.839 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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